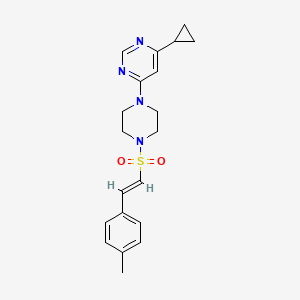![molecular formula C8H15N3O3 B2682899 1,1-Dimethyl-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea CAS No. 1790742-67-4](/img/structure/B2682899.png)
1,1-Dimethyl-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,1-Dimethyl-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea” is a chemical compound with the IUPAC name 1,1-dimethyl-3-(2-(2-oxooxazolidin-3-yl)ethyl)urea . It has a molecular weight of 201.23 . The compound is stored at room temperature and is in powder form .
Synthesis Analysis
The synthesis of similar compounds involves a two-step process . The first step involves the reaction of two moles of oxazolidin-2-one with phosphorus oxychloride in dry tetrahydrofuran in the presence of triethylamine . The second step involves treatment with various heterocyclic aromatic and aliphatic amines under the same experimental conditions .Molecular Structure Analysis
The molecular structure of the compound is based on the InChI code: 1S/C8H15N3O3/c1-10(2)7(12)9-3-4-11-5-6-14-8(11)13/h3-6H2,1-2H3,(H,9,12) . Density functional theory (DFT) calculations reveal that the lowest energy structure has a Z configuration at the C=N bond .Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.23 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Photooxygenation and Synthesis of Functionalized Ureas
- Photooxygenation of 5-dialkylamino-4-pyrrolin-3-ones leads to the formation of highly functionalized ureas, 2-oxazolidinones, and 2-oxazolinones, illustrating the utility of these compounds in organic synthesis and the creation of complex molecular architectures (Erden et al., 2008).
Synthesis of Aryl-Oxazolidinone Derivatives
- A novel synthetic route for 5-Aryl-2-oxazolidinone derivatives was developed, showcasing the versatility of related ureas in synthesizing valuable heterocyclic compounds (Tsujimoto et al., 1979).
Green Chemistry Applications
- The transesterification of urea and ethylene glycol to ethylene carbonate represents an important step in urea-based dimethyl carbonate synthesis, demonstrating an application in green chemistry and sustainable processes (Bhanage et al., 2003).
Building Blocks for Neosaccharides Synthesis
- A urea-linked glucosamine dimer serves as a novel building block for synthesizing linear and cyclic neosaccharides, illustrating the role of these compounds in complex carbohydrate synthesis (Cirillo et al., 2010).
Antibacterial Compound Synthesis
- Synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety for antibacterial applications reveal the potential of urea derivatives in medicinal chemistry (Azab et al., 2013).
Solvent Applications in Lithium-Ion Batteries
- Investigation into 3-methyl-2-oxazolidinone as a solvent for lithium-ion batteries underscores the importance of oxazolidinone derivatives in enhancing the performance and safety of energy storage systems (Gzara et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1,1-dimethyl-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-10(2)7(12)9-3-4-11-5-6-14-8(11)13/h3-6H2,1-2H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKVYZVUUVZVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCN1CCOC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea | |
CAS RN |
1790742-67-4 |
Source


|
| Record name | 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2682817.png)








![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2682833.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2682835.png)
![N-cyclopentyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2682836.png)
![(E)-4-(Dimethylamino)-N-[(3-pyridin-4-ylphenyl)methyl]but-2-enamide](/img/structure/B2682837.png)
